Cas no 164347-62-0 (2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane)

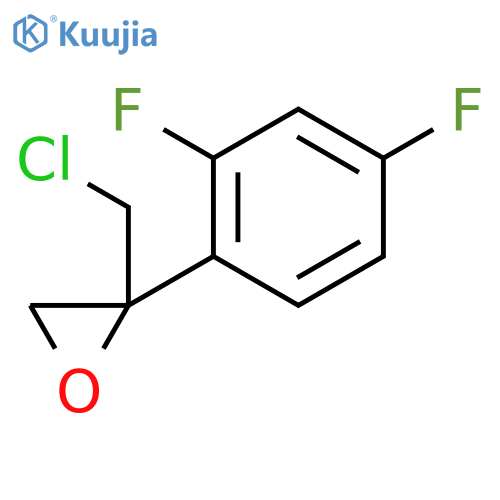

164347-62-0 structure

商品名:2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane

CAS番号:164347-62-0

MF:C9H7ClF2O

メガワット:204.601088762283

MDL:MFCD20265770

CID:1005953

PubChem ID:11183326

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane 化学的及び物理的性質

名前と識別子

-

- 2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane

- LogP

- oxirane, 2-(chloromethyl)-2-(2,4-difluorophenyl)-

- 1-chloro-2-(2,4-difluorophenyl)-2,3-epoxypropane

- 1,2-epoxy-2-(2,4-difluorophenyl)-3-chloropropane

- 1-chloro-2-(2, 4-difluorophenyl)-2,3-epoxypropane

- SCHEMBL6151991

- DTXSID20457951

- EN300-26285512

- SPHILNHUYNCNSY-UHFFFAOYSA-N

- 164347-62-0

-

- MDL: MFCD20265770

- インチ: InChI=1S/C9H7ClF2O/c10-4-9(5-13-9)7-2-1-6(11)3-8(7)12/h1-3H,4-5H2

- InChIKey: SPHILNHUYNCNSY-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1F)F)C2(CCl)CO2

計算された属性

- せいみつぶんしりょう: 204.01541

- どういたいしつりょう: 204.0153489g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 12.53

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26285512-10.0g |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |

164347-62-0 | 95% | 10.0g |

$5283.0 | 2024-06-18 | |

| Enamine | EN300-26285512-5g |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |

164347-62-0 | 5g |

$3562.0 | 2023-09-14 | ||

| Enamine | EN300-26285512-1.0g |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |

164347-62-0 | 95% | 1.0g |

$1229.0 | 2024-06-18 | |

| Enamine | EN300-26285512-0.5g |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |

164347-62-0 | 95% | 0.5g |

$1180.0 | 2024-06-18 | |

| Enamine | EN300-26285512-2.5g |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |

164347-62-0 | 95% | 2.5g |

$2408.0 | 2024-06-18 | |

| Enamine | EN300-26285512-0.25g |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |

164347-62-0 | 95% | 0.25g |

$1131.0 | 2024-06-18 | |

| Enamine | EN300-26285512-0.1g |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |

164347-62-0 | 95% | 0.1g |

$1081.0 | 2024-06-18 | |

| Enamine | EN300-26285512-0.05g |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |

164347-62-0 | 95% | 0.05g |

$1032.0 | 2024-06-18 | |

| Enamine | EN300-26285512-5.0g |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |

164347-62-0 | 95% | 5.0g |

$3562.0 | 2024-06-18 | |

| Enamine | EN300-26285512-10g |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane |

164347-62-0 | 10g |

$5283.0 | 2023-09-14 |

2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

164347-62-0 (2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量